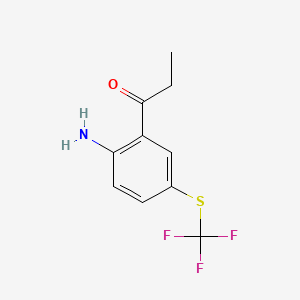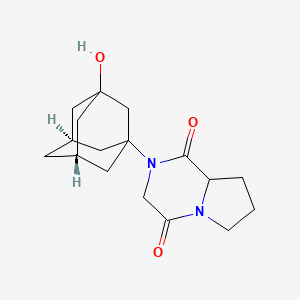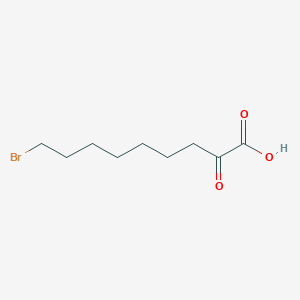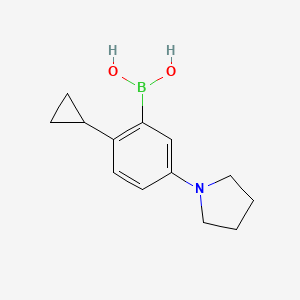
Methyl 3-chloro-4-fluoro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxyl group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may involve:
Nitration: of methyl benzoate to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Diazotization: followed by to introduce the halogen atoms (chlorine, fluorine, and iodine) at specific positions on the benzene ring.
Esterification: to form the final methyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-4-fluoro-5-iodobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-fluoro-5-iodobenzoate
- Methyl 4-chloro-3-fluoro-5-iodobenzoate
- Methyl 3-bromo-4-fluoro-5-iodobenzoate
Uniqueness
Methyl 3-chloro-4-fluoro-5-iodobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClFIO2 |
|---|---|
Peso molecular |
314.48 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 |
Clave InChI |
QRQWHGFBEBJDNL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine](/img/structure/B14077487.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)

